Methyl 4-methyl-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate
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Overview
Description
Methyl 4-methyl-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is a complex organic compound that features a benzofuran ring, a thiazole ring, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methyl-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzofuran and thiazole intermediates, followed by their coupling under specific conditions.
Benzofuran Intermediate Synthesis: The benzofuran ring can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions.
Thiazole Intermediate Synthesis: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Coupling Agents: EDCI, DCC (dicyclohexylcarbodiimide)
Bases: Triethylamine, pyridine
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
Methyl 4-methyl-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting cancer, microbial infections, and inflammatory diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for screening purposes.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 4-methyl-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity.
Pathways Involved: The compound can affect signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression and cellular responses.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like 2-(4-benzyloxy-3-methoxyphenyl)-3-iodo-5-(3-benzyloxypropyl)-7-methoxybenzofuran.
Thiazole Derivatives: Compounds like 1-(4-methyl-1,2,3-thiadiazole-5-yl)-formamide.
Uniqueness
Methyl 4-methyl-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is unique due to its combined benzofuran and thiazole rings, which confer distinct chemical and biological properties. This dual-ring system enhances its potential as a versatile scaffold for drug development and material science applications .
Biological Activity
Methyl 4-methyl-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes a benzofuran ring fused with a thiazole ring and a carboxylate ester group. Its molecular formula is C16H14N2O4S with a molecular weight of 330.4 g/mol. The IUPAC name is methyl 4-methyl-2-{[(3-methyl-1-benzofuran-2-carbonyl)amino]-1,3-thiazole-5-carboxylate}.
Property | Value |
---|---|
Molecular Formula | C16H14N2O4S |
Molecular Weight | 330.4 g/mol |
IUPAC Name | methyl 4-methyl-2-{[(3-methyl-1-benzofuran-2-carbonyl)amino]-1,3-thiazole-5-carboxylate} |
InChI Key | WAQUXPJQQQNVKP-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Benzofuran Intermediate Synthesis : Cyclization of o-hydroxyacetophenones under basic conditions.
- Thiazole Intermediate Synthesis : Hantzsch thiazole synthesis through condensation of α-haloketones with thioamides.
- Coupling Reaction : Coupling the benzofuran and thiazole intermediates using coupling agents like EDCI in the presence of bases such as triethylamine.
Antimicrobial Properties
Research has shown that this compound exhibits significant antimicrobial activity. In a study evaluating various compounds, it was found to have effective Minimum Inhibitory Concentration (MIC) values against both Gram-positive and Gram-negative bacteria.
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 62.5 |
Escherichia coli | 125 |
Bacillus subtilis | 31.25 |
These findings suggest that the compound could serve as a potential lead in the development of new antimicrobial agents.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition : It can bind to enzymes involved in bacterial cell wall synthesis or metabolic pathways.
- Signaling Pathways : The compound may influence pathways such as MAPK/ERK, leading to altered gene expression and cellular responses.
Case Study 1: Antimicrobial Evaluation
In a recent study published in MDPI, the compound was evaluated alongside other derivatives for antimicrobial and antibiofilm activities. The results indicated that while some derivatives showed promising antimicrobial effects, this compound displayed superior activity against various strains, particularly against Staphylococcus aureus and E. coli .
Case Study 2: Toxicity Assessment
A toxicity assessment was conducted using Daphnia magna as a model organism. The compound was found to have low toxicity levels, making it a safer candidate for further development compared to other compounds with similar structures .
Properties
Molecular Formula |
C16H14N2O4S |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
methyl 4-methyl-2-[(3-methyl-1-benzofuran-2-carbonyl)amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C16H14N2O4S/c1-8-10-6-4-5-7-11(10)22-12(8)14(19)18-16-17-9(2)13(23-16)15(20)21-3/h4-7H,1-3H3,(H,17,18,19) |
InChI Key |
WAQUXPJQQQNVKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC3=NC(=C(S3)C(=O)OC)C |
Origin of Product |
United States |
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